![molecular formula C18H15Cl3N2O B2975054 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-47-4](/img/structure/B2975054.png)
5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Chlorination: The final chlorination step can be carried out using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound with a unique pyrazole structure, featuring a chloro substituent and a dichlorobenzyl ether. The molecular formula for this compound is C₁₈H₁₅Cl₃N₂O, indicating the presence of three chlorine atoms, which contribute to its biological activity and potential applications in medicinal chemistry . The pyrazole ring is known for its diverse pharmacological properties, making this compound interesting in drug development.
Potential Applications
The applications of this compound extend into various fields:
- Medicinal Chemistry Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, making them valuable in drug development.
- Pharmaceuticals This compound's unique structure and properties make it a candidate for creating new pharmaceutical products.
- Agriculture The compound may have applications in pest control due to its specific chemical structure.
Reactivity and Synthesis
The reactivity of this compound can be explored through various chemical transformations:
- The synthesis of this compound typically involves complex organic synthesis techniques, which may include the use of specific catalysts and protective groups to ensure the desired product is obtained with high yield and purity.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Chloro-3-methyl-1H-pyrazole | Chloro and methyl groups on the pyrazole ring | Simpler structure; lacks additional substituents |
2-(5-Chloro-3-methylphenyl)-4-(trifluoromethyl)-pyrazole | Contains trifluoromethyl group | Enhanced lipophilicity; potential for different biological activity |
N-(3-carbamoylphenyl)-1H-pyrazole | Carbamoyl substituent on phenyl ring | Focused on pest control applications |
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-phenyl-1H-pyrazole: Similar structure but lacks the dichlorobenzyl group.
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Similar structure but lacks the dichlorobenzyl group.
2,6-dichlorobenzyl pyrazole: Similar structure but lacks the methyl and phenyl groups on the pyrazole ring.
Uniqueness
The uniqueness of 5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-Chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry due to its unique pyrazole structure. This compound, identified by the CAS number 318248-47-4, features a chloro substituent and a dichlorobenzyl ether, contributing to its diverse biological activities. The molecular formula is C₁₈H₁₅Cl₃N₂O, indicating the presence of multiple chlorine atoms, which are known to enhance biological interactions.
Pharmacological Properties
The pyrazole moiety has been recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following table summarizes key biological activities associated with pyrazole derivatives:
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, indicating significant potential for treating inflammatory diseases . -
Antimicrobial Efficacy :
Research has shown that derivatives of pyrazole exhibit potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Specific compounds displayed minimum inhibitory concentrations (MIC) less than 1 μg/mL against resistant strains . -
Anticancer Properties :
Studies have highlighted the cytotoxic effects of certain pyrazole derivatives on various cancer cell lines. For example, compounds were found to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Disruption of Bacterial Cell Membranes : Some studies suggest that these compounds may disrupt bacterial cell membranes, inhibiting growth and biofilm formation in resistant strains .
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c1-23-18(21)14(17(22-23)12-6-3-2-4-7-12)11-24-10-13-15(19)8-5-9-16(13)20/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGNZIXGYYPMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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